molecular formula C29H22N2O2 B11950303 2-(Benzo[d][1,3]dioxol-5-yl)-4,5-diphenyl-1-(p-tolyl)-1H-imidazole CAS No. 853310-41-5

2-(Benzo[d][1,3]dioxol-5-yl)-4,5-diphenyl-1-(p-tolyl)-1H-imidazole

Cat. No.: B11950303
CAS No.: 853310-41-5
M. Wt: 430.5 g/mol
InChI Key: WTMCKAKXRNQTQL-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3]dioxol-5-yl)-4,5-diphenyl-1-(p-tolyl)-1H-imidazole is a tetrasubstituted imidazole derivative of significant interest in medicinal and organic chemistry research. This compound features a 1,3-benzodioxole (piperonyl) moiety, a privileged structure in drug discovery known to contribute to bioactive molecules, including those with leishmanicidal properties . The tetrasubstituted imidazole core is a prominent nitrogen-containing heterocycle, widely recognized for its diverse biological activities, such as antitumor, antifungal, antibacterial, and anti-inflammatory effects . This specific molecule can be synthesized via metal-free, one-pot N-α-C(sp3)–H bond functionalization of arylmethylamines and 1,2-dicarbonyl compounds under aerobic conditions, representing a modern and efficient synthetic approach . As a highly functionalized scaffold, it serves as a valuable intermediate for developing new therapeutic agents and probing biological mechanisms. Researchers can utilize this compound in lead optimization studies, as a building block for constructing more complex molecular architectures, or for screening against various disease targets. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

853310-41-5

Molecular Formula

C29H22N2O2

Molecular Weight

430.5 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-4,5-diphenylimidazole

InChI

InChI=1S/C29H22N2O2/c1-20-12-15-24(16-13-20)31-28(22-10-6-3-7-11-22)27(21-8-4-2-5-9-21)30-29(31)23-14-17-25-26(18-23)33-19-32-25/h2-18H,19H2,1H3

InChI Key

WTMCKAKXRNQTQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=C2C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Gadolinium(III)-Mediated Synthesis

A highly efficient protocol employs Gadolinium(III) trifluoromethanesulfonate [Gd(OTf)₃] to catalyze the cyclocondensation of 1H-benzo[d]imidazole derivatives with aryl aldehydes. For example, Srinivas and Rao demonstrated that refluxing equimolar amounts of 1H-benzo[d]imidazole, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, and Gd(OTf)₃ in ethanol for 6 hours yields 85% of the target imidazole derivative. Key optimization data are summarized below:

SolventCatalystTemperatureTime (h)Yield (%)
EthanolGd(OTf)₃Reflux685
MethanolGd(OTf)₃Reflux660
CH₃CNCu(OTf)₃Reflux655

The superiority of Gd(OTf)₃ arises from its Lewis acidity, which activates the aldehyde for nucleophilic attack while stabilizing intermediates. Ethanol’s polarity further enhances solubility and reaction kinetics.

Substrate Scope and Adaptability

This method accommodates diverse aryl aldehydes, including those bearing electron-donating groups like the benzo[d]dioxol-5-yl moiety. Replacing 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 2-(benzo[d]dioxol-5-yl)benzaldehyde theoretically enables direct access to the target compound, though such adaptations require verifying regioselectivity via NMR.

Iodine-DMSO Mediated Three-Component Assembly

Reaction Protocol

A radical-mediated approach utilizes iodine in dimethyl sulfoxide (DMSO) to couple acetophenone derivatives, hydroxylamine hydrochlorides, and p-toluidine. For instance, Royal Society of Chemistry researchers synthesized 5-(benzo[d]dioxol-5-yl)-2-phenyl-1-(p-tolyl)-1H-imidazole by stirring N-benzylhydroxylamine hydrochloride, p-toluidine, iodine (0.8 equiv), and DMSO at 60°C for 8 hours, achieving 47% yield after column chromatography.

Mechanistic Insights

Iodine likely generates iodonium intermediates, facilitating C–N bond formation between the aldehyde and amine components. DMSO acts as both solvent and oxidant, while HCl (added dropwise) protonates intermediates to drive cyclization. Computational studies on analogous systems suggest that electron-rich aryl groups (e.g., benzo[d]dioxol-5-yl) accelerate intramolecular hydrogen abstraction, favoring imidazole over pyrazine byproducts.

Regioselective Synthesis via Diaminomaleonitrile Imines

Adaptability to Benzo[d] dioxol-5-yl Substrates

Replacing 2-hydroxybenzylidene imines with 2-(benzo[d]dioxol-5-yl)benzylidene imines could exploit similar electronic effects. The methylenedioxy group’s electron-donating nature mimics the 2-hydroxyaryl group’s role in stabilizing transition states during cyclization.

Comparative Analysis of Methods

MethodCatalyst/SolventTemperatureTime (h)Yield (%)Key Advantage
Gd(OTf)₃ CyclocondensationGd(OTf)₃/EtOHReflux685High yield, scalable
I₂-DMSO MediatedI₂/DMSO60°C847Broad substrate tolerance
Diaminomaleonitrile RouteEt₃N/EtOHRT9630Regioselective, mechanistic clarity

The Gd(OTf)₃ method offers superior efficiency, while the I₂-DMSO approach provides flexibility for structurally diverse analogs.

Challenges and Optimization Opportunities

Regiochemical Control

Introducing four aryl groups at specific positions demands precise stoichiometry and catalysts. Overcrowding at the imidazole 4- and 5-positions may necessitate bulky solvents (e.g., toluene) to mitigate steric effects.

Yield Improvement Strategies

  • Microwave Assistance : Reducing reaction time from hours to minutes.

  • Catalyst Loading : Screening Sc(OTf)₃ or Yb(OTf)₃ may enhance turnover frequency.

  • Solvent Effects : Testing ionic liquids could improve solubility of polar intermediates .

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d][1,3]dioxol-5-yl)-4,5-diphenyl-1-(p-tolyl)-1H-imidazole undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the imidazole ring to its reduced form.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Benzo[d][1,3]dioxol-5-yl)-4,5-diphenyl-1-(p-tolyl)-1H-imidazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)-4,5-diphenyl-1-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity and function .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Yield (%) Key Properties/Activities Source
Target Compound : 2-(Benzo[d][1,3]dioxol-5-yl)-4,5-diphenyl-1-(p-tolyl)-1H-imidazole 1: p-tolyl; 2: benzodioxole; 4,5: Ph 493.58 N/A High lipophilicity (estimated LogP ~5) -
5-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-4-phenyl-2-(p-tolyl)-1H-imidazole 1: benzyl; 2: benzodioxole; 4: Ph; 5: Ph 525.60 82 Solid, NMR/HRMS confirmed
2-(6-Chloro-1,3-benzodioxol-5-yl)-4,5-diphenyl-1H-imidazole 1: H; 2: Cl-benzodioxole; 4,5: Ph 403.85 N/A Potential halogen-mediated bioactivity
4,5-Bis-benzo[1,3]dioxol-5-yl-2-phenyl-1H-imidazole 1: H; 2: Ph; 4,5: benzodioxole 384.38 N/A LogP = 4.87; high rigidity
Key Observations:
  • Benzodioxole vs. Halogenation : The chloro-substituted benzodioxole in may increase electrophilicity, favoring interactions with nucleophilic biological targets.
  • Symmetry and Lipophilicity : The bis-benzodioxole analog () exhibits higher symmetry but lower molecular weight, with LogP comparable to the target compound.

Pharmacological Potential

  • Anticancer Activity : Thiazole-benzodioxole hybrids (e.g., compound 102a in ) show inhibitory effects against HCT-116 cancer cells (IC₅₀ < 10 µM). The target compound’s diphenyl groups may enhance DNA intercalation or kinase inhibition.
  • Antimicrobial Effects : Imidazole derivatives with electron-rich substituents (e.g., ) exhibit growth inhibition against E. coli and S. aureus. The p-tolyl group in the target compound could improve membrane penetration.

Physicochemical Properties

  • Thermal Stability : Analogs with diphenyl groups (e.g., ) have melting points >300°C, suggesting high thermal stability for the target compound.
  • Solubility: High LogP values (~5) indicate poor aqueous solubility, necessitating formulation strategies (e.g., nanoemulsions) for in vivo applications.

Biological Activity

The compound 2-(Benzo[d][1,3]dioxol-5-yl)-4,5-diphenyl-1-(p-tolyl)-1H-imidazole , with CAS number 853310-41-5 , is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antitumor and antimicrobial properties, supported by data tables and relevant case studies.

Chemical Structure

The molecular formula of the compound is C29H22N2O2C_{29}H_{22}N_{2}O_{2} with a molecular weight of approximately 446.49 g/mol . The structure incorporates an imidazole ring, substituted with benzo[d][1,3]dioxole and phenyl groups, which are thought to contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to 2-(Benzo[d][1,3]dioxol-5-yl)-4,5-diphenyl-1-(p-tolyl)-1H-imidazole exhibit a variety of biological activities:

  • Antitumor Activity : Several studies have demonstrated that imidazole derivatives possess significant antitumor properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
  • Antimicrobial Activity : The compound's structural features suggest potential antimicrobial effects against both Gram-positive and Gram-negative bacteria.

Antitumor Activity

A study evaluated the antitumor activity of similar compounds using two-dimensional (2D) and three-dimensional (3D) cell culture methods on human lung cancer cell lines A549, HCC827, and NCI-H358. The results indicated that compounds with imidazolinyl groups exhibited high potential against these cancer cells.

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (μM) 2D AssayIC50 (μM) 3D Assay
Compound 8A5496.75 ± 0.199.31 ± 0.78
Compound 9HCC8276.26 ± 0.3320.46 ± 8.63
Compound 15NCI-H3586.48 ± 0.1116.00 ± 9.38

These findings indicate that the imidazolinyl derivatives show higher activity in 2D assays compared to 3D assays, suggesting different mechanisms of action in varying environments .

Antimicrobial Activity

The antimicrobial efficacy of related imidazole derivatives was assessed against Escherichia coli and Staphylococcus aureus. The results demonstrated varying degrees of antibacterial activity.

Table 2: Antimicrobial Activity of Related Compounds

CompoundZone of Inhibition (mm)
Compound AE. coli: 20
Compound BS. aureus: 15
Compound CE. coli: 25

In this study, compounds demonstrated significant inhibition zones, indicating their potential as antibacterial agents .

While the precise mechanisms through which 2-(Benzo[d][1,3]dioxol-5-yl)-4,5-diphenyl-1-(p-tolyl)-1H-imidazole exerts its biological effects are still under investigation, preliminary studies suggest interactions with specific targets involved in cancer and inflammation pathways. The presence of the benzo[d][1,3]dioxole moiety is particularly noteworthy for its pharmacological significance.

Case Studies

Recent case studies have explored the synthesis and evaluation of imidazole derivatives similar to this compound:

  • Study on Antitumor Properties : A synthesized derivative was tested against multiple lung cancer cell lines and showed significant cytotoxicity with an IC50 value indicating effective concentration levels for therapeutic applications .
  • Antimicrobial Efficacy Evaluation : Another study focused on the antimicrobial properties of related compounds against various bacterial strains using standard methods such as broth microdilution testing .

Q & A

Q. Advanced

  • Cross-Validation : Combine 1^1H-13^13C HSQC/HMBC NMR to assign ambiguous peaks and confirm through-space correlations .
  • Dynamic Effects Analysis : Variable-temperature NMR to detect tautomerism or conformational flexibility (e.g., imidazole ring puckering) .
  • X-ray Crystallography : Resolve structural ambiguities by comparing experimental bond lengths/angles with DFT-optimized models .

What methodologies are recommended for crystallizing this compound to obtain high-quality single crystals for X-ray diffraction studies?

Q. Advanced

  • Solvent Selection : Use mixed solvents (e.g., DMF/ethanol) for slow evaporation, promoting ordered crystal growth .
  • Temperature Gradients : Gradual cooling from 60°C to room temperature to minimize defects.
  • Refinement Tools : SHELXL for structure solution and refinement, leveraging high-resolution data to resolve disorder (e.g., p-tolyl group orientation) .

How can molecular docking studies be designed to explore the potential biological interactions of this compound?

Q. Advanced

  • Target Selection : Prioritize proteins with known imidazole-binding sites (e.g., cytochrome P450 enzymes) based on structural analogs .
  • Docking Protocols : Use AutoDock Vina with flexible ligand parameters and grid boxes centered on active sites.
  • Validation : Molecular dynamics (MD) simulations (∼100 ns) to assess binding stability and hydrogen-bonding interactions .

What are the challenges in achieving regioselectivity during the functionalization of the imidazole ring, and how can they be addressed?

Q. Advanced

  • Steric Hindrance : Bulky substituents (e.g., diphenyl groups at C4/C5) direct electrophiles to C2 via steric control .
  • Directing Groups : Temporarily install protecting groups (e.g., tert-butoxycarbonyl) to block undesired positions during substitution .
  • Catalytic Strategies : Use Pd-mediated C-H activation for site-selective arylation under mild conditions .

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